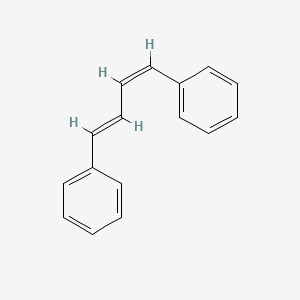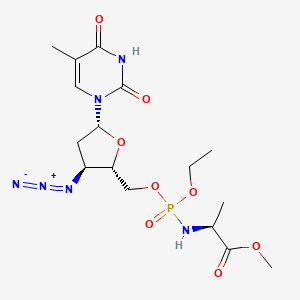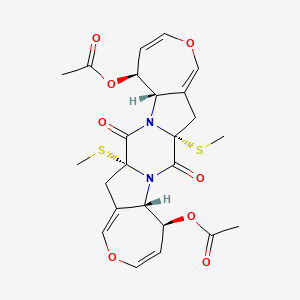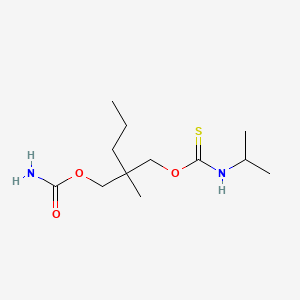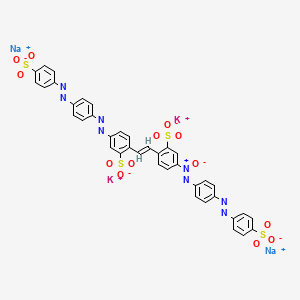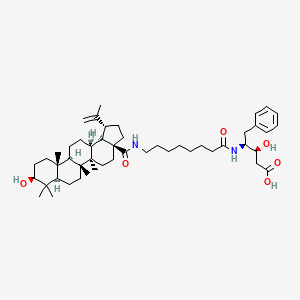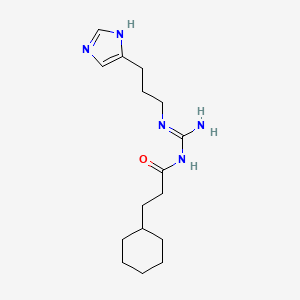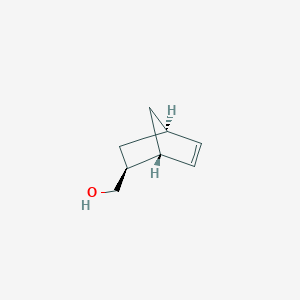
Sodium 2-ethyl-1-hexanol dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-ethyl-1-hexanol dihydrogen phosphate is a chemical compound with the molecular formula C8H18NaO4P. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is a sodium salt of 2-ethyl-1-hexanol dihydrogen phosphate and is often utilized in the production of surfactants and other chemical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethyl-1-hexanol dihydrogen phosphate typically involves the esterification of 2-ethyl-1-hexanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperatures and the use of catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-ethyl-1-hexanol dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of other metal salts or complexing agents.
Major Products: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 2-ethyl-1-hexanol dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: It can be used in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-ethyl-1-hexanol dihydrogen phosphate involves its interaction with various molecular targets. In biochemical applications, it can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. The pathways involved include the formation of micelles and other molecular aggregates that enhance the solubility and stability of compounds in aqueous solutions .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another surfactant with similar applications but different molecular structure.
Sodium lauryl ether sulfate: Used in detergents and personal care products.
Sodium stearate: Commonly used in soaps and cosmetics.
Uniqueness: Sodium 2-ethyl-1-hexanol dihydrogen phosphate is unique due to its specific molecular structure, which provides distinct properties such as lower foaming and higher stability in various chemical environments. This makes it particularly useful in applications where these properties are desired .
Propiedades
Número CAS |
4100-43-0 |
|---|---|
Fórmula molecular |
C8H18NaO4P |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
sodium;2-ethylhexyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
Clave InChI |
FFXZJJYYSMVVIQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



